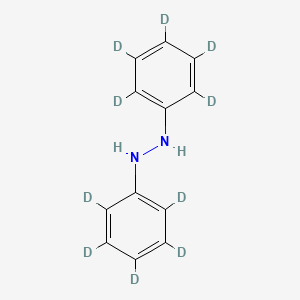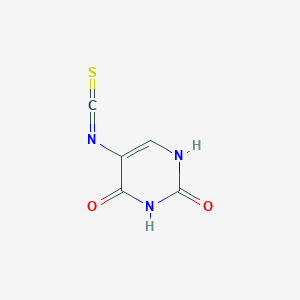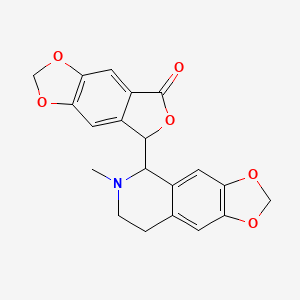
Decumbenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decumbenine is a naturally occurring isoquinoline alkaloid, known for its unique chemical structure and potential applications in various scientific fields. Isoquinoline alkaloids are a significant class of compounds found in plants, and they often exhibit a wide range of biological activities. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of decumbenine B has been achieved through various methods. One notable method involves the use of Ru(III)-catalyzed direct ortho-hydroxymethylation of intermediate compounds. This method is efficient and minimizes the shortcomings of existing synthetic routes . The synthesis typically involves five steps, starting from commercially available materials, and results in an overall yield of 26.1% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in research laboratories can be adapted for larger-scale production. The use of metal-catalyzed reactions, such as those involving ruthenium, provides a scalable approach for the industrial synthesis of this compound.
化学反応の分析
Types of Reactions: Decumbenine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline derivatives.
科学的研究の応用
Decumbenine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure makes it a useful building block for creating novel compounds.
Biology: this compound exhibits various biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its mechanism of action and potential therapeutic applications.
Medicine: Research into this compound’s pharmacological properties suggests it may have potential as a therapeutic agent for treating certain diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which decumbenine exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that this compound interacts with cellular proteins and enzymes, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Decumbenine can be compared with other isoquinoline alkaloids, such as:
Papaverine: Known for its vasodilatory properties.
Morphine: A potent analgesic used in pain management.
Codeine: An analgesic and antitussive agent.
Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the potential for diverse biological activities. Unlike some other isoquinoline alkaloids, this compound has shown promise in various research applications, making it a compound of significant interest.
特性
分子式 |
C20H17NO6 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
5-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-5H-furo[3,4-f][1,3]benzodioxol-7-one |
InChI |
InChI=1S/C20H17NO6/c1-21-3-2-10-4-14-15(24-8-23-14)5-11(10)18(21)19-12-6-16-17(26-9-25-16)7-13(12)20(22)27-19/h4-7,18-19H,2-3,8-9H2,1H3 |
InChIキー |
GDFCROCCWCFYQI-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=CC6=C(C=C5C(=O)O4)OCO6)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



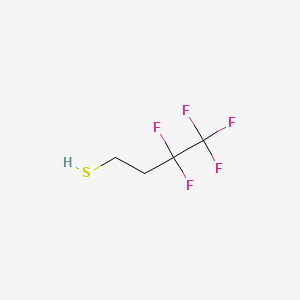
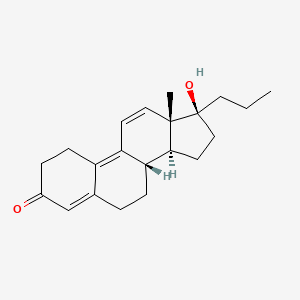
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
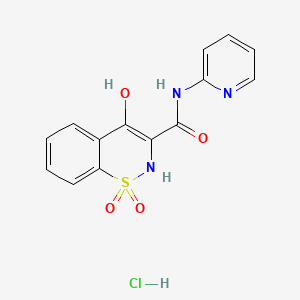
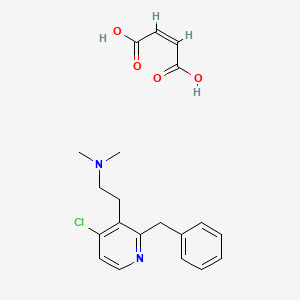

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)

